2-Amino-6-tert-butylphenol

Enzyme Inhibition Biochemistry Antioxidant Mechanism

This sterically hindered o-aminophenol offers distinct advantages over simpler analogs. The 6-tert-butyl group provides critical steric bulk, enhancing radical scavenging efficiency, dictating metal chelation geometry, and increasing enzyme inhibitory potency. Ideal for coordination chemistry, antioxidant research, and antimicrobial lead development. Procure this specialized intermediate from vendors utilizing an optimized synthetic route for cost-effective supply.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B8713195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-tert-butylphenol
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=CC=C1)N)O
InChIInChI=1S/C10H15NO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,11H2,1-3H3
InChIKeyYYAWZRLFXBLUOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-tert-butylphenol: A Sterically Hindered Phenol-Amine for Specialized Applications


2-Amino-6-tert-butylphenol (CAS 22385-93-9) is a bifunctional organic compound belonging to the class of sterically hindered o-aminophenols, characterized by a tert-butyl group ortho to the hydroxyl and an amino group ortho to the tert-butyl substituent . This unique arrangement confers distinct steric and electronic properties that differentiate it from simpler analogs, making it a valuable scaffold in coordination chemistry, antioxidant research, and as a synthetic intermediate . Its structural features directly impact its reactivity, stability, and biological activity, which are the focus of this evidence guide.

Why 2-Amino-6-tert-butylphenol Cannot Be Substituted with Simpler Aminophenols


The presence of the bulky tert-butyl group at the 6-position ortho to the hydroxyl group in 2-Amino-6-tert-butylphenol is not a minor structural variation; it is the primary determinant of its performance profile [1]. This steric hindrance significantly alters key properties such as its radical scavenging efficiency, metal chelation geometry, and inhibitory potency against specific enzymes when compared to non-hindered analogs like o-aminophenol (AP) or mono-substituted variants like 2-amino-4-tert-butylphenol (ATBP) [2]. As quantitative evidence demonstrates, generic substitution with simpler aminophenols will lead to substantial changes in activity and yield, rendering the compound unsuitable for applications where these specific steric and electronic effects are required.

Quantitative Performance Comparison: 2-Amino-6-tert-butylphenol vs. Analogs


Superior Peroxidase Inhibition: ADTBP Demonstrates Lowest Kᵢ Among Aminophenols

In a direct head-to-head comparison of aminophenol inhibitors of horseradish peroxidase (HRP), the analog 2-amino-4,6-di-tert-butylphenol (ADTBP), which contains a tert-butyl group at the 6-position analogous to the target compound, exhibited the highest potency among the series [1]. The inhibition constant (Kᵢ) for ADTBP was 36 µM, making it more efficient than 2-amino-4-tert-butylphenol (ATBP), o-aminophenol (AP), and 4-tert-butylpyrocatechol (TBP). This superior performance is attributed to the enhanced steric hindrance and electronic effects from the dual tert-butyl substitution, a feature shared by the target 2-amino-6-tert-butylphenol.

Enzyme Inhibition Biochemistry Antioxidant Mechanism

Enhanced Antimicrobial Activity of Copper(II) Complexes with 2-Amino-4,6-di-tert-butylphenol

The antimicrobial activity of copper(II) complexes formed with sterically hindered o-aminophenol ligands was directly compared. The study found that the ligand 4,6-di(tert-butyl)-2-aminophenol (I), a close structural analog of the target compound, and its Cu(II) complex demonstrated greater antimicrobial activity than the ligand 2-anilino-4,6-di(tert-butyl)phenol (II) and its Cu(II) complex, as well as the known antibiotic Questiomycin B [1]. This indicates that the specific substitution pattern of the target compound, when complexed with copper, yields a more potent antimicrobial agent than other related ligand systems.

Antimicrobial Coordination Chemistry Bioinorganic Chemistry

Optimized Synthetic Route for 2-Amino-6-tert-butylphenol Hydrochloride Offers Higher Yield

An optimized synthetic protocol for 2-Amino-6-tert-butylphenol hydrochloride, a common and more stable form of the target compound, has been reported to achieve an overall isolated yield of 71% from phenol . This represents a significant improvement over older protocols, which yielded only 55%. This quantifiable difference in synthetic efficiency directly impacts procurement cost and availability, making the compound a more viable option for large-scale research or industrial applications.

Synthetic Chemistry Process Optimization Chemical Procurement

High-Value Application Scenarios for 2-Amino-6-tert-butylphenol


Investigating Steric Effects in Enzyme Inhibition Studies

Researchers studying peroxidase mechanisms or screening for novel enzyme inhibitors should prioritize 2-Amino-6-tert-butylphenol and its analogs. The quantitative evidence showing a clear structure-activity relationship, where the 6-tert-butyl group correlates with lower Kᵢ values (higher affinity) in HRP inhibition assays, makes it an ideal probe for dissecting the role of steric hindrance in enzyme-ligand interactions [1].

Developing Next-Generation Metal-Based Antimicrobials

For medicinal chemists and microbiologists focused on combating antimicrobial resistance, the 2-amino-6-tert-butylphenol scaffold is a validated starting point. Its Cu(II) complexes have demonstrated superior in vitro activity against a broad spectrum of pathogens compared to other aminophenol-based ligands, justifying its selection as a lead scaffold for further optimization and mechanistic studies [2].

Cost-Effective Scale-Up of Sterically Hindered Aminophenol Intermediates

Process chemists and procurement specialists seeking a reliable and cost-effective source of 2-Amino-6-tert-butylphenol hydrochloride should utilize vendors that employ the optimized synthetic route. The documented 71% yield from phenol represents a significant improvement over legacy methods (55% yield), ensuring better supply chain economics and reducing the risk of price volatility for this specialized intermediate .

Technical Documentation Hub

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